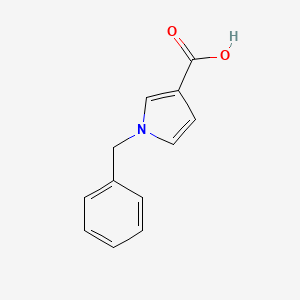

1-benzyl-1H-pyrrole-3-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govbiolmolchem.com This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. biolmolchem.comalliedacademies.org In medicinal chemistry, pyrrole derivatives are recognized for their therapeutic potential, serving as the foundation for drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govbohrium.com The versatility of the pyrrole ring allows it to be incorporated into complex macrocycles, such as the porphyrins found in heme and chlorophyll, as well as a vast library of pharmacologically active agents. alliedacademies.org

The significance of the pyrrole framework extends to its utility in organic synthesis. Pyrrole and its derivatives are widely used as intermediates for creating pharmaceuticals, agrochemicals, and dyes. alliedacademies.org The reactivity of the pyrrole ring enables chemists to introduce various functional groups, leading to a diverse range of molecular architectures and properties. rsc.org This adaptability has made the synthesis of substituted pyrroles an active area of research, as these compounds are crucial starting materials for developing novel therapeutic agents and functional materials. alliedacademies.orgbohrium.com

Contextualizing 1-Benzyl-1H-pyrrole-3-carboxylic Acid within the Pyrrole Chemical Space

Within the extensive family of pyrrole-containing molecules, this compound occupies a specific niche defined by its unique substitution pattern. It is a trisubstituted pyrrole derivative characterized by three key features:

The Pyrrole Core: The fundamental aromatic heterocycle.

A Benzyl (B1604629) Group at the 1-position: The benzyl group (a benzene (B151609) ring attached to a CH₂ group) is attached to the nitrogen atom of the pyrrole ring.

A Carboxylic Acid Group at the 3-position: This functional group provides a reactive site for further chemical modifications, such as amide bond formation.

This specific arrangement of substituents distinguishes it from other isomers, like 1-benzyl-1H-pyrrole-2-carboxylic acid, and dictates its chemical reactivity and potential applications. synblock.com The properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18159-17-6 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

The data in this table is compiled from publicly available chemical databases. sigmaaldrich.combldpharm.com

Role as a Key Intermediate in Complex Chemical Synthesis

This compound and its closely related analogues are primarily valued as key intermediates in multi-step organic synthesis. nih.govscispace.com The carboxylic acid functional group at the C-3 position is a versatile handle for elaboration, allowing for the construction of more complex molecules, particularly through the formation of amides. nih.gov

Research has demonstrated the utility of pyrrole-3-carboxylic acids in the synthesis of diverse libraries of compounds for drug discovery. nih.govscispace.com A notable synthetic application is their use as precursors for pyrrole-3-carboxamides. For instance, a continuous flow synthesis method has been developed to efficiently produce derivatives like 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. nih.govsyrris.comresearchgate.net This acid can then be coupled with various amines to generate a range of amide products. nih.govscispace.com This strategy is particularly significant as it has been employed to synthesize cannabinoid receptor subtype 1 (CB1R) inverse agonists, which are of interest for their potential to treat CNS disorders. scispace.comsyrris.com

The synthesis process highlights the compound's role as a scaffold that can be systematically modified. The ability to produce these intermediates efficiently, for example through flow chemistry, facilitates the rapid generation of new chemical entities for pharmacological screening. nih.govresearchgate.net The table below illustrates the transformation of a pyrrole-3-carboxylic acid intermediate into more complex amide derivatives.

Table 2: Examples of Amide Derivatives from Pyrrole-3-Carboxylic Acid Intermediates

| Pyrrole-3-Carboxylic Acid Intermediate | Amine Coupling Partner | Resulting Amide Product Class |

|---|---|---|

| Substituted Pyrrole-3-Carboxylic Acid | Primary Amines | N-substituted Pyrrole-3-carboxamides |

| Substituted Pyrrole-3-Carboxylic Acid | Secondary Amines | N,N-disubstituted Pyrrole-3-carboxamides |

This table illustrates the general synthetic utility of the pyrrole-3-carboxylic acid scaffold based on reported methodologies. nih.govscispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXQRPRUTRYTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18159-17-6 | |

| Record name | 1-benzyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 Benzyl 1h Pyrrole 3 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through various classical organic reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The carboxylic acid group of 1-benzyl-1H-pyrrole-3-carboxylic acid can be readily converted to its corresponding esters through Fischer esterification or other standard esterification protocols. libretexts.org This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. libretexts.org The formation of various esters, such as methyl, ethyl, benzyl (B1604629), and tert-butyl esters, is a common strategy in the synthesis of pyrrole (B145914) derivatives, often used to protect the carboxylic acid moiety during other transformations. scispace.comnih.gov For instance, the ethyl ester, this compound ethyl ester, is a known derivative. chemicalbook.com The reverse reaction, the hydrolysis of these esters, is often employed to deprotect the carboxylic acid, for example, using acid to remove a tert-butyl ester group. scispace.comnih.govsyrris.jpacs.org

A variety of methods can be employed for the benzylation of carboxylic acids to form benzyl esters, including solvent-free approaches using catalysts like p-toluenesulfonic acid or palladium-catalyzed C-H acyloxylation of toluene. organic-chemistry.org

One of the most significant transformations of this compound is its conversion into carboxamides via coupling with primary or secondary amines. scispace.comnih.govsyrris.com This reaction is typically facilitated by peptide coupling reagents to activate the carboxylic acid. mdpi.com Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). nih.govsyrris.com

The direct reaction between a carboxylic acid and an amine can be challenging as the basic amine can deprotonate the acid to form an unreactive carboxylate salt. libretexts.org However, heating the resulting ammonium (B1175870) carboxylate salt above 100 °C can drive off water and form the amide. libretexts.org A more efficient method involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU (o-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate), which convert the carboxylic acid into a better leaving group, readily displaced by the amine. libretexts.orgmdpi.com

Research has demonstrated the utility of this amidation in creating libraries of pyrrole-3-carboxamides. scispace.comsyrris.comresearchgate.net For example, a closely related analog, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been successfully coupled with a range of amines. scispace.comnih.govsyrris.com This process allows for the introduction of significant structural diversity into the final molecules. scispace.comnih.govsyrris.com

Below is a table showcasing examples of amide formation using a pyrrole-3-carboxylic acid scaffold, illustrating the versatility of this reaction with various amine partners.

| Amine Partner | Coupling Reagents | Resulting Amide Structure (Illustrative) | Reference |

| Secondary Amine | EDC/HOBt | Pyrrole-3-carboxamide with N,N-disubstitution | nih.gov |

| Amino Acid Derivative | EDC/HOBt | Pyrrole-3-carboxamide linked to an amino acid | nih.gov |

| Primary Amine | EDC/HOBt | Pyrrole-3-carboxamide with N-substitution | nih.gov |

| Benzylamine (B48309) | TBTU/DIPEA | 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | mdpi.com |

For enhanced reactivity in coupling reactions, this compound can be converted into its corresponding acid halide, most commonly an acid chloride. libretexts.org This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgorgoreview.com Phosphorus-based reagents like phosphorus(V) chloride (PCl₅) or phosphorus(III) chloride (PCl₃) can also be used. chemguide.co.uk

The mechanism with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride. libretexts.orglibretexts.org

These resulting acid halides are highly reactive acylating agents and serve as valuable intermediates. libretexts.org They can readily react with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides), often under milder conditions than the parent carboxylic acid. libretexts.org For example, the synthesis of 4-difluoromethyl-1-methylpyrrole-3-carbonyl fluoride (B91410) has been accomplished using diethylaminosulfur trifluoride (DAST). znaturforsch.com Similarly, other pyrrole carboxylic acids have been converted to their acyl chlorides using oxalyl chloride for further derivatization. nih.gov

The N-benzyl pyrrole scaffold, in conjunction with the carboxylic acid moiety or its derivatives, can participate in cyclization reactions to form fused heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed, related structures undergo such transformations. For instance, N-benzyl protected pyrroles have been utilized in free-radical cyclization approaches to synthesize polyheterocyclic compounds containing fused pyrrole and pyridine (B92270) rings. nih.gov The development of practical strategies for synthesizing fused systems like benzo syrris.jpresearchgate.netimidazo[2,1-b]thiazoles involves direct nucleophilic attack and cyclization reactions. nih.gov These examples suggest the potential for the 1-benzyl-1H-pyrrole framework to serve as a building block for more complex, rigid structures through intramolecular cyclization pathways.

Substituent Effects and Functionalization on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov The position of substitution is directed by the existing substituents: the N-benzyl group and the 3-carboxy group. The carboxylic acid is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (positions 2 and 5 relative to the carboxyl group). Conversely, the N-benzyl group's effect is more complex, but the nitrogen lone pair strongly activates the ring, primarily at the alpha-positions (2 and 5). The interplay of these effects determines the regiochemical outcome of functionalization reactions.

The pyrrole ring can be functionalized through the introduction of halogens or other electron-withdrawing groups via electrophilic substitution.

Halogenation: The halogenation of pyrrole rings is a common method for introducing functionality. For example, N-chlorosuccinimide (NCS) has been used to achieve chlorination of pyrrole derivatives. nih.gov For fluorination, electrophilic fluorinating agents like Selectfluor are effective. nih.gov The introduction of halogens can be a key step in modifying the electronic properties of the molecule or providing a handle for subsequent cross-coupling reactions. The conversion of aromatic carboxylic acids to aryl halides can also be achieved through halodecarboxylation reactions, though this involves the loss of the carboxyl group. nih.govacs.org

Introduction of Electron-Withdrawing Groups: Besides the inherent carboxylic acid, other electron-withdrawing groups can be installed on the pyrrole ring. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF), is a classic method for formylating electron-rich heterocycles like pyrrole, introducing a -CHO group. znaturforsch.com This reaction has been applied to pyrrole-3-carboxylic acid esters to produce 4-formyl derivatives. znaturforsch.com The introduction of such groups further modifies the reactivity of the ring system, often deactivating it towards further electrophilic substitution but activating it for nucleophilic attack. nih.gov

The table below summarizes reactions used to functionalize the pyrrole ring of related compounds.

| Reaction | Reagent(s) | Functional Group Introduced | Position | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | -Cl | 4-position of a 2-trichloroacetyl-5-methyl-1H-pyrrole | nih.gov |

| Fluorination | Selectfluor | -F | 4-position of an ethyl 5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | -CHO (Formyl) | 4-position of a 1-methyl-pyrrole-3-carboxylic acid ester | znaturforsch.com |

Alkylation and Arylation at Pyrrole Positions

The introduction of alkyl and aryl groups onto the pyrrole core of this compound and its analogs can be achieved both during and after the initial synthesis of the ring.

One prominent method for synthesizing the pyrrole scaffold is the Hantzsch pyrrole synthesis. A one-step continuous flow synthesis method demonstrates the preparation of diversely substituted pyrrole-3-carboxylic acids. syrris.comresearchgate.netsyrris.com This approach allows for the incorporation of alkyl and aryl groups at the C2 and C5 positions by selecting appropriate starting materials. For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was successfully demonstrated using this method. syrris.comnih.gov

Table 1: Examples of Substituted this compound Analogs Synthesized via Hantzsch Reaction

| Compound Name | Substituent at C2 | Substituent at C5 | Synthesis Method |

|---|

This table illustrates how the Hantzsch synthesis allows for the incorporation of various substituents onto the pyrrole ring during its formation.

Post-synthetic modification of the pyrrole ring is also a viable strategy. A general method for the β-selective C–H arylation of pyrroles has been developed using a rhodium catalyst. acs.org This reaction demonstrates that pyrroles with existing substituents, including those at the C2 position, can undergo arylation preferentially at the C4 position. acs.org This C-H activation strategy represents a direct method for introducing aryl groups onto the pre-formed pyrrole core, offering a different synthetic route compared to ring-formation methods like the Hantzsch synthesis. acs.org

Formation of Oxazole (B20620) Fragments on the Pyrrole Core

The carboxylic acid group at the C3 position of the pyrrole ring is a key functional handle for further derivatization, including the construction of new heterocyclic rings. One such transformation is the conversion of the carboxylic acid into an oxazole fragment.

Numerous methods exist for the synthesis of oxazoles from carboxylic acids. nih.govorganic-chemistry.org A highly efficient method involves the direct reaction of carboxylic acids with isocyanoacetates using a triflylpyridinium reagent. This process proceeds through the in-situ generation of an acylpyridinium salt, which is then trapped by the isocyanide. nih.gov This approach is noted for its broad substrate scope and tolerance of various functional groups, including those found in heteroaromatic acids. nih.gov

Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones to form oxazoles. pharmaguideline.com While this requires converting the carboxylic acid to an intermediate acylamino ketone, it remains a fundamental method in oxazole synthesis. The van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), is also a widely used method for forming 5-substituted oxazoles. nih.gov

Applying these principles, the carboxylic acid of this compound could be activated and reacted with an appropriate partner to yield a 3-(oxazolyl)-1-benzyl-1H-pyrrole derivative, thus appending a new heterocyclic system to the core structure.

Chemical Modifications and Derivatization of the N-Benzyl Group

Structural Variations of the Phenyl Ring in the Benzyl Moiety

The structure of the N-benzyl group can be easily modified by utilizing differently substituted benzylamines as starting materials in the synthesis of the pyrrole ring. This allows for the introduction of a wide array of functional groups onto the phenyl ring.

Research on analogous heterocyclic systems provides a clear precedent for this strategy. For example, in the synthesis of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, a series of compounds were prepared using various substituted benzylamines. researchgate.net This demonstrates the feasibility of incorporating substituents such as methyl, methoxy (B1213986), and chloro groups at the para-position of the benzyl ring. researchgate.net This same strategy is directly applicable to the synthesis of this compound derivatives.

Table 2: Potential Structural Variations of the N-Benzyl Group

| Benzylamine Starting Material | Resulting N-Substituent | Potential Compound Name |

|---|---|---|

| Benzylamine | N-benzyl | This compound |

| 4-Methylbenzylamine | N-(4-methylbenzyl) | 1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl) | 1-(4-methoxybenzyl)-1H-pyrrole-3-carboxylic acid |

This table shows examples of substituted benzylamines that can be used to create derivatives of the parent compound with modified N-benzyl groups.

Impact of Benzyl Substituents on Compound Properties

Modifying the electronic and steric properties of the phenyl ring in the N-benzyl group can have a profound impact on the physicochemical and biological properties of the resulting molecule.

A study on a series of N-(substituted-benzyl) amides of a thieno[2,3-d]pyrimidine (B153573) core revealed significant structure-activity relationships in their antimicrobial profiles. The research showed that the unsubstituted N-benzyl derivative and compounds with small substituents like methyl or methoxy groups in the para-position of the benzene (B151609) ring exhibited the most potent activity against strains of S. aureus and B. subtilis. researchgate.net

Table 3: Effect of N-Benzyl Substitution on Antimicrobial Activity of an Analogous Heterocyclic System

| Substituent on Phenyl Ring | Position | Observed Biological Activity |

|---|---|---|

| None | - | Good activity against S. aureus and B. subtilis researchgate.net |

| Methyl | para | Good activity against S. aureus and B. subtilis researchgate.net |

This interactive data table, based on findings from an analogous system, illustrates how substituents on the benzyl moiety can influence biological properties. This principle is directly relevant to the design of novel this compound derivatives.

These findings underscore the importance of the N-benzyl group as a tunable element for optimizing the properties of pyrrole-based compounds. By systematically varying the substituents on the phenyl ring, it is possible to fine-tune molecular characteristics for specific applications.

Structure Activity Relationship Sar Studies of 1 Benzyl 1h Pyrrole 3 Carboxylic Acid Derivatives

Correlations between Structural Modifications and Biological Efficacy

The biological efficacy of derivatives based on the 1-benzyl-1H-pyrrole scaffold is highly sensitive to structural modifications at three primary locations: the N1-benzyl group, the C3-carboxylic acid, and the pyrrole (B145914) ring itself. Research on analogous compounds has demonstrated that even minor alterations can lead to significant changes in activity.

Studies on a closely related series, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which were investigated as metallo-β-lactamase (MBL) inhibitors, provide valuable insights into the role of the N-benzyl group. In this series, the N-benzyl moiety was found to be critical for inhibitory potency. Attempts to modify this group led to a notable decline in efficacy. For instance, extending the benzyl (B1604629) group by inserting one, two, or three methylene (B1212753) units between the nitrogen and the phenyl ring resulted in a marked loss of inhibitory activity. Furthermore, replacing the N-benzyl group entirely with an N-phenyl group abolished the activity, underscoring the specific requirement for the benzyl substituent for this particular biological target.

The functional group at the C3 position is another critical determinant of biological activity. In the aforementioned MBL inhibitors, the 3-carbonitrile group was identified as an important feature for their inhibitory potency. By analogy, the 3-carboxylic acid in the title scaffold is expected to be a pivotal interaction point, capable of forming key hydrogen bonds or ionic interactions with target receptors. Its conversion to other functional groups, such as esters or amides, would fundamentally alter these interactions and, consequently, the biological profile. For example, in the development of pyrrolone antimalarials, the hydrolysis of an ethyl ester to a carboxylic acid was a key step to enable the synthesis of further derivatives, indicating the carboxylic acid is a crucial handle for both activity and further modification. nih.gov

Modifications to the core pyrrole heterocycle also have a profound impact. In SAR studies of pyrrolone antimalarials, the removal of methyl substituents from the pyrrole ring resulted in a significant (approximately 20–25-fold) loss in activity. nih.gov This highlights that the substitution pattern on the central scaffold is essential for maintaining the optimal conformation and interaction profile required for biological efficacy.

Influence of Substituent Nature and Position on Pharmacological Profiles

The pharmacological profile of 1-benzyl-1H-pyrrole-3-carboxylic acid derivatives can be finely tuned by the introduction of various substituents, with their nature (electron-donating or electron-withdrawing) and position being of paramount importance.

Investigations into substituents on the N-benzyl ring have shown that their effects are highly target-dependent. In the MBL inhibitor series, the addition of an electron-donating 4-methoxy group to the N-benzyl moiety did not lead to an increase in potency, suggesting that enhancing electron density at this position is not beneficial for this specific activity. Conversely, studies on pyrrole-2-carboxamides designed as anti-tuberculosis agents revealed that attaching phenyl or pyridyl groups bearing electron-withdrawing substituents to the pyrrole ring was crucial for enhancing activity. nih.gov This suggests that for certain targets, reducing electron density through substituents like fluoro or chloro groups on the aromatic rings of the scaffold could be a favorable strategy.

The position of these substituents is equally critical. For a series of antimalarial pyrrolones, the placement of a trifluoromethyl (CF3) group on an aryl ring attached to the pyrrole scaffold showed relatively little difference in activity when moved between the ortho, meta, or para positions. nih.gov However, this is not a universally applicable finding, as steric and electronic effects of substituent positioning often have a dramatic impact on how a molecule fits into a specific protein binding site.

The following table summarizes key SAR findings from structurally related pyrrole derivatives, which can inform the design of novel this compound analogues.

| Parent Scaffold | Modification | Biological Target / Assay | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1-Benzyl-pyrrole-3-carbonitrile | Replacement of N-benzyl with N-phenyl | Metallo-β-lactamase (MBL) Inhibition | Activity abolished | |

| 1-Benzyl-pyrrole-3-carbonitrile | Addition of 4-methoxy to N-benzyl ring | Metallo-β-lactamase (MBL) Inhibition | No increase in potency | |

| Pyrrole-2-carboxamide | Addition of electron-withdrawing groups to pyrrole-attached phenyl ring | Anti-tuberculosis Activity | Increased activity | nih.gov |

| Substituted Pyrrolone | Removal of methyl groups from pyrrole ring | Antimalarial Activity (P. falciparum) | ~20-25 fold loss of activity | nih.gov |

Identification of Key Pharmacophoric Elements within the 1-Benzylpyrrole-3-carboxylic Acid Scaffold

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr For the this compound scaffold, several key pharmacophoric elements can be identified based on available SAR data from analogous structures.

The N1-Benzyl Group: This feature acts as a crucial hydrophobic element. Its size, shape, and conformational flexibility are critical. Studies have shown that both the phenyl ring and the methylene spacer are important, likely serving to orient the molecule correctly within a hydrophobic binding pocket of a target protein.

The Pyrrole Ring: This planar aromatic ring functions as the central scaffold. It provides a rigid framework that holds the essential N1 and C3 substituents in a defined spatial orientation. The π-electron system of the ring can also participate in π-stacking interactions with aromatic amino acid residues in a receptor binding site.

The C3-Carboxylic Acid: This functional group is a primary interaction point. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). At physiological pH, it can exist as a negatively charged carboxylate anion, enabling strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a target protein. The specific location at the C3 position is critical for directing these interactions, as isomers with the carboxylic acid at the C2 position often exhibit different biological activities. nih.gov

Aryl Substituents on the Pyrrole Core: For certain biological activities, additional substituents on the pyrrole ring are necessary. For example, in the case of MBL inhibitors, the presence of 4,5-diphenyl groups on the pyrrole ring was vital for high potency, defining a specific pharmacophore required for that target class.

Comparative SAR with Related Pyrrole and Heterocyclic Carboxylic Acids

To fully appreciate the structural requirements of the this compound scaffold, it is useful to compare its SAR with that of related heterocyclic systems. Such comparisons often reveal why a particular core structure is "privileged" for a certain biological activity.

The importance of the pyrrole ring itself is starkly illustrated in studies on antimalarial compounds. When the pyrrole ring in a series of potent pyrrolone-based agents was replaced by other five-membered heterocycles, a dramatic loss of activity was observed. nih.gov This demonstrates that for that specific target, the precise electronic and structural properties of the pyrrole core are essential and cannot be readily mimicked by other rings.

| Heterocyclic Ring Replacement | Fold Loss in Antimalarial Activity | Reference |

|---|---|---|

| Imidazole | ~20-1000x | nih.gov |

| Pyrazole | ~20-1000x | nih.gov |

| Triazole | ~20-1000x | nih.gov |

| Thiazole | ~20-1000x | nih.gov |

| Furan (B31954) | ~20-1000x | nih.gov |

Furthermore, the position of the carboxylic acid group on the pyrrole ring is a key determinant of target specificity. While 1-benzyl-1H-pyrrole-3-carboxylic acids have been investigated for activities such as antibacterial effects, derivatives of pyrrole-2-carboxylic acid (isomers) have been developed for entirely different purposes, such as potent inhibitors of mycobacterial membrane protein large 3 (MmpL3) for the treatment of tuberculosis. nih.govnih.gov This positional isomerism fundamentally changes the geometry of the molecule and how it presents its key interacting groups to a protein, leading to distinct pharmacological profiles.

Exploration of Biological Activities and Biochemical Applications

Antimicrobial Potency and Mechanisms of Action

The pyrrole (B145914) nucleus is a fundamental scaffold in many biologically active compounds, and its derivatives have been a focal point in the search for new antimicrobial agents. nih.gov Investigations into 1-benzyl-1H-pyrrole-3-carboxylic acid derivatives have revealed specific activities and limitations in this therapeutic area.

Research into the antimicrobial properties of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria. Specific studies have reported that some compounds within this class exhibit appreciable activity against various species of Staphylococcus. nih.govnih.gov This selective antibacterial action highlights the potential of the this compound scaffold as a platform for developing agents targeted at staphylococcal infections.

The general class of substituted pyrrole derivatives has shown a promising ability to counter both Gram-positive and Gram-negative bacteria, indicating the versatility of the pyrrole core in antibacterial drug design. nih.gov However, for the specific 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid series, the most consistently reported activity is against Staphylococcus spp. nih.gov

| Bacterial Target | Reported Activity | Source |

|---|---|---|

| Staphylococcus spp. | Appreciable Antibacterial Activity | nih.govnih.gov |

In contrast to its antibacterial potential, the 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid scaffold has been found to be largely ineffective against fungal pathogens. nih.gov During screening against various fungal strains, the tested derivatives from this chemical series were determined to be inactive. nih.gov

The demonstrated efficacy of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives against Staphylococcus species positions this scaffold as a valuable starting point for the development of new antibacterial drugs. nih.govnih.gov The pyrrole ring is a significant structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. nih.gov The selective activity of this particular derivative series suggests a specific mechanism of action that could be exploited to design novel agents, potentially overcoming existing resistance mechanisms. The chemical tractability of the pyrrole ring allows for systematic modifications to optimize potency, broaden the activity spectrum, and improve pharmacokinetic properties.

Interactions with Biological Targets and Therapeutic Relevance

Beyond antimicrobial applications, the pyrrole-3-carboxylic acid framework has been explored for its ability to interact with specific enzymes and receptors, indicating its potential relevance in other therapeutic areas, including neuropharmacology.

While the broader class of pyrrole derivatives has been extensively investigated as inhibitors of crucial bacterial enzymes, specific inhibitory studies on this compound against DNA gyrase and metallo-beta-lactamases (MBLs) are not prominently featured in the scientific literature.

DNA Gyrase: The ATP-binding site of DNA gyrase subunit B (GyrB) is a well-established target for antibacterial agents. Numerous N-phenylpyrrolamides, which contain a pyrrole carboxamide core, have been developed as potent, low nanomolar inhibitors of DNA gyrase. rsc.orgnih.gov These studies underscore the potential of the pyrrole scaffold to fit into the ATP-binding pocket of this enzyme, but direct evidence for this compound is lacking.

Metallo-beta-lactamases (MBLs): MBLs are zinc-dependent enzymes that confer broad-spectrum resistance to beta-lactam antibiotics, and their inhibition is a critical therapeutic goal. nih.gov Certain pyrrole derivatives, such as N-sulfamoylpyrrole-2-carboxylates, have been identified as potent inhibitors of clinically relevant MBLs. nih.gov These molecules utilize their specific functional groups to interact with the dizinc (B1255464) center in the enzyme's active site. However, there is no direct evidence to suggest that this compound acts as an MBL inhibitor.

A structurally similar scaffold, 2-phenyl-1H-pyrrole-3-carboxamide, has emerged as a promising template for designing ligands for the serotonin (B10506) type 6 receptor (5-HT6R). nih.govnih.gov The 5-HT6 receptor, primarily expressed in brain regions associated with memory and learning, is a key target for developing treatments for cognitive deficits seen in disorders like Alzheimer's disease. nih.govmdpi.com

Research has shown that by modifying the 2-phenyl-1H-pyrrole-3-carboxamide core, it is possible to develop potent and selective 5-HT6R inverse agonists. nih.govacs.org An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity, which has been linked to neurite growth and other neuronal processes. nih.gov One such derivative, compound 27 from a key study, demonstrated the ability to reverse scopolamine-induced memory decline in preclinical models, highlighting its potential as a cognition-enhancing agent. nih.gov The study concluded that the 2-phenyl-1H-pyrrole-3-carboxamide scaffold is a viable template for designing novel 5-HT6R inverse agonists. nih.govnih.gov This suggests that the closely related this compound core structure holds potential for modulation of central nervous system targets.

| Biological Target | Activity of Related Scaffold (2-phenyl-1H-pyrrole-3-carboxamide) | Therapeutic Potential | Source |

|---|---|---|---|

| Serotonin 6 (5-HT6) Receptor | Inverse Agonism | Cognition Enhancement in Neurological Disorders | nih.govnih.gov |

Broader Biological Spectrum of Pyrrole Carboxylic Acids

Beyond their potential in antiviral research, pyrrole carboxylic acids and their derivatives have demonstrated a wide array of other biological activities. The versatility of the pyrrole scaffold allows for the fine-tuning of its properties to target various biological pathways implicated in a range of diseases.

The pyrrole moiety is a constituent of several clinically used anticancer drugs, and ongoing research continues to uncover new pyrrole-based compounds with potent antiproliferative activity. researchgate.net Pyrrole-3-carboxamide derivatives, for example, have been identified as inhibitors of the enhancer of zeste homolog 2 (EZH2), a protein often overexpressed in malignant tumors. rsc.org

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have also been synthesized and screened for their antiproliferative effects against various human cancer cell lines. mdpi.com Certain compounds within this class have exhibited promising activity and selectivity. mdpi.com Structure-activity relationship studies of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring enhanced anticancer activity. nih.gov Specifically, compounds with a 3,4-dimethoxy phenyl group at this position showed potent activity against several cancer cell lines, with IC50 values in the low micromolar range. nih.gov

| Compound | Cancer Cell Lines | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Compound 19 (3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative) | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | nih.gov |

| Compound 21 (3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative) | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | nih.gov |

| Compound 15 (3-benzoyl-4-phenyl-1H-pyrrole derivative) | A549 | 3.6 µM | nih.gov |

The pyrrole ring is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac. nih.gov This has spurred further investigation into the anti-inflammatory potential of novel pyrrole derivatives. A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov A study on new pyrrolic compounds demonstrated analgesic activity against chemical stimuli in experimental models, although they did not show significant anti-inflammatory or antinociceptive properties against thermal stimuli in the specific assays used. pensoft.net

In the realm of infectious diseases, pyrrolone derivatives have been identified as having potent antimalarial activity. nih.gov Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, led to the discovery of a pyrrolone with an EC50 value in the nanomolar range. nih.gov While the ethyl ester of the carboxylic acid was initially identified, subsequent research has explored modifications to the carboxylic acid moiety to improve pharmacokinetic properties. acs.org

| Compound Class | Biological Activity | Target/Model | Reported Activity | Reference |

|---|---|---|---|---|

| N-pyrrolylcarboxylic acids | Anti-inflammatory | COX-2 | Potent inhibitors | nih.gov |

| Pyrrolone derivatives | Antimalarial | Plasmodium falciparum K1 | EC50 ~9 nM | nih.gov |

Computational Chemistry and Mechanistic Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 1-benzyl-1H-pyrrole-3-carboxylic acid, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the binding free energy.

While specific docking studies on this compound are not extensively detailed in the provided search results, the methodology is well-established for related pyrrole (B145914) derivatives. For instance, derivatives of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid have been investigated as inhibitors of the anti-apoptotic protein Bcl-xL, a key target in cancer therapy. bohrium.com Similarly, other substituted 1H-pyrrole compounds have been docked into the active sites of EGFR and CDK2, which are crucial kinases in cell cycle regulation. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformational poses are sampled.

Scoring and Analysis: The generated poses are ranked based on a scoring function. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. For example, in studies of other heterocyclic compounds, binding energies are a key metric for comparing the potential efficacy of different derivatives. nih.gov

Table 1: Representative Data from Molecular Docking of a Hypothetical Pyrrole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Stacking |

| Bcl-xL | -9.2 | Gly138, Arg139 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For this compound, DFT studies would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The output of these calculations can reveal:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy of formation. mdpi.com

Studies on related nitrogen-containing heterocycles have demonstrated the utility of DFT in understanding their stability and reactivity. mdpi.comnih.gov

Table 2: Calculated Electronic Properties of a Hypothetical Pyrrole Derivative using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

| Enthalpy of Formation | -50.2 kcal/mol | Indicator of thermodynamic stability |

This table is illustrative and based on typical data from DFT calculations of similar organic molecules.

Theoretical Prediction of Reaction Pathways and Selectivity

Computational methods can be used to model chemical reactions, predict the structures of transition states, and calculate activation energies. This allows for the theoretical prediction of the most likely reaction pathways and the selectivity of a reaction.

The synthesis of pyrrole-3-carboxylic acids can be achieved through methods like the Hantzsch pyrrole synthesis. nih.govsyrris.comsyrris.jp A theoretical investigation of the synthesis of this compound could involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products for a proposed reaction mechanism.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the transition state provides insight into the geometry of the reacting molecules at the point of bond formation or cleavage.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate. By comparing the activation energies of competing pathways, the selectivity of the reaction can be predicted.

For example, in the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, understanding which carboxylic acid group is more reactive is a question of selectivity that can be addressed computationally. mdpi.com Similarly, acid-catalyzed transformations of related pyrrolinones have been studied to propose reaction mechanisms. mdpi.com

Kinetic and Thermodynamic Analyses of Key Transformations

Computational chemistry can also provide quantitative data on the kinetics and thermodynamics of chemical reactions.

Thermodynamic Analysis: This focuses on the relative stabilities of reactants and products, which are determined by their Gibbs free energies. A reaction is thermodynamically favorable if the products are at a lower free energy than the reactants (ΔG < 0). Computational methods can calculate the enthalpy (ΔH) and entropy (ΔS) of a reaction, which are combined to determine the Gibbs free energy (ΔG = ΔH - TΔS).

Kinetic Analysis: This is concerned with the rate of a reaction, which is governed by the activation energy. Transition State Theory can be used to calculate rate constants from the Gibbs free energy of activation. By comparing the calculated rate constants for different reaction pathways, the kinetically favored product can be identified.

In some reactions, there is a distinction between the kinetic and thermodynamic products. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower free energy). Computational analysis can help to understand and predict these outcomes. rsc.org For the synthesis of this compound, such analyses could be used to optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product over potential byproducts. For instance, a comparison between batch and continuous flow synthesis of a related compound showed a significant difference in yield, suggesting different kinetic and thermodynamic profiles for the two methods. nih.govsyrris.com

Future Research Directions and Translational Potential

Design of Novel 1-Benzyl-1H-pyrrole-3-carboxylic Acid Derivatives with Enhanced Biological Activity

The design of new derivatives of this compound is a key area for future research, aiming to enhance their biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of next-generation compounds. nih.gov

Key strategies for the design of novel derivatives include:

Substitution on the Phenyl Ring: The benzyl (B1604629) group offers a prime site for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenyl ring can significantly impact the compound's interaction with biological targets. For instance, the position and nature of these substituents can influence binding affinity and selectivity.

Modification of the Pyrrole (B145914) Ring: The pyrrole core itself can be substituted at the C2, C4, and C5 positions to explore new chemical space and modulate activity. For example, the introduction of small alkyl or aryl groups can alter the steric and electronic properties of the molecule, potentially leading to improved biological profiles.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often crucial for biological activity but can sometimes lead to unfavorable pharmacokinetic properties. researchgate.net Replacing it with bioisosteres—functional groups with similar physicochemical properties—can maintain or improve activity while enhancing drug-like characteristics. researchgate.net Examples of potential bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and sulfonamides. researchgate.net

Amide and Ester Prodrugs: Conversion of the carboxylic acid to various amides and esters can serve multiple purposes. Amide derivatives can introduce new points of interaction with target proteins and improve metabolic stability. nih.gov Esterification can be employed as a prodrug strategy to enhance oral bioavailability.

A hypothetical design strategy could involve the synthesis of a library of compounds with variations at these key positions. The biological activity of these derivatives would then be systematically evaluated to build a comprehensive SAR model, informing the design of more potent and selective compounds.

Exploration of Diverse Synthetic Routes for Scalable Production

The translation of promising compounds from the laboratory to clinical use hinges on the development of efficient and scalable synthetic methods. While traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, are well-established, they can have limitations in terms of scope and scalability. researchgate.netuctm.edu

Future research in this area will likely focus on:

Continuous Flow Synthesis: A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the development of one-step continuous flow processes. syrris.comnih.gov This methodology offers several advantages over traditional batch synthesis, including enhanced efficiency, atom economy, improved safety, and cost-effectiveness. syrris.comnih.gov The continuous flow Hantzsch synthesis, for example, allows for the direct production of diversely substituted pyrrole-3-carboxylic acids from readily available starting materials. syrris.comnih.gov Further optimization and application of this technology will be crucial for the large-scale production of lead candidates. A notable example demonstrated the synthesis of 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in 2.5 hours using a flow method. syrris.comresearchgate.net

Novel Catalytic Methods: The development of new catalytic systems, such as those employing gold or other transition metals, can provide milder and more efficient routes to polysubstituted pyrroles. uctm.edu These methods may offer alternative pathways that are more tolerant of diverse functional groups, thereby expanding the accessible chemical space for derivative synthesis.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. alliedacademies.org These approaches are particularly valuable for generating libraries of compounds for screening purposes.

The following table summarizes some of the key synthetic routes for substituted pyrroles:

| Synthetic Method | Description | Advantages |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). | A classic and versatile method for forming the pyrrole ring. |

| Hantzsch Synthesis | Reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. | Allows for the synthesis of N-substituted pyrroles. |

| Continuous Flow Synthesis | A one-step process often utilizing microreactors for rapid and efficient synthesis. | Highly efficient, scalable, and environmentally friendly. |

| Transition-Metal Catalyzed Cyclizations | Various methods employing catalysts like gold to construct the pyrrole ring from different precursors. | Often proceeds under mild conditions with high regioselectivity. |

Advanced Mechanistic Studies to Inform Rational Design

A deep understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is paramount for their rational design and optimization. Future research should employ a combination of computational and experimental approaches to elucidate these mechanisms.

Key areas of investigation include:

Target Identification and Validation: For derivatives showing promising biological activity, identifying their specific molecular targets is a critical first step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Computational Modeling and Docking: Molecular docking studies can predict the binding modes of these compounds within the active sites of their target proteins. nih.gov This information is invaluable for understanding the key interactions that drive binding and for designing modifications that can enhance affinity and selectivity.

Biophysical and Biochemical Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays can be used to quantitatively measure the binding affinity and inhibitory activity of the compounds against their targets.

Structural Biology: Obtaining co-crystal structures of the compounds bound to their target proteins via X-ray crystallography or cryo-electron microscopy provides the most detailed atomic-level understanding of the binding interactions, offering a powerful tool for structure-based drug design.

By integrating these advanced mechanistic studies, researchers can move beyond empirical screening and adopt a more rational, hypothesis-driven approach to the design of new and improved this compound-based therapeutics.

Integration with High-Throughput Screening for New Therapeutic Leads

High-throughput screening (HTS) is a powerful engine for drug discovery, enabling the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govnih.gov The this compound scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability, which allows for the creation of diverse chemical libraries.

Future directions in this area will involve:

Development of Focused Libraries: Rather than screening large, unbiased libraries, researchers can design focused libraries of this compound derivatives. thermofisher.com These libraries can be tailored to target specific protein families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, based on existing knowledge of the biological activities of pyrrole-containing compounds. thermofisher.com

High-Content Screening (HCS): Moving beyond simple activity readouts, HCS assays can provide more detailed information about the effects of compounds on cellular morphology and function. This can help to identify compounds with specific mechanisms of action and to flag potential toxicity early in the discovery process.

Integration with Virtual Screening: Computational methods, or virtual screening, can be used to pre-screen large virtual libraries of compounds, prioritizing a smaller, more manageable set for experimental HTS. semanticscholar.org This approach can significantly improve the efficiency and reduce the cost of screening campaigns.

The integration of the this compound scaffold into modern drug discovery platforms, combining automated HTS with sophisticated library design and data analysis, holds great promise for the identification of novel therapeutic leads for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-1H-pyrrole-3-carboxylic acid, and how can purity be ensured?

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with analogous pyrrole derivatives. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate shows characteristic aromatic proton signals at δ 7.2–7.4 ppm and carboxylate carbons at ~170 ppm .

- FT-IR : Look for C=O stretching (1680–1720 cm⁻¹) and N-H bending (if applicable, 1500–1600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or IR bands) may arise from tautomerism, residual solvents, or byproducts. Strategies include:

Dynamic NMR : Probe tautomeric equilibria at variable temperatures.

Mass Spectrometry (HRMS) : Confirm molecular ions and rule out impurities.

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software). emphasizes iterative data reconciliation in qualitative research, applicable to spectral analysis .

- Case Study :

A 2021 study on methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate resolved conflicting FT-IR data by identifying residual dimethylformamide (DMF) via GC-MS, highlighting the need for rigorous solvent removal .

Q. How can this compound be utilized in medicinal chemistry workflows?

- Methodological Answer : This compound serves as a scaffold for drug discovery due to its bioisosteric potential. Key applications:

-

Fragment-Based Drug Design : Screen against target proteins (e.g., kinases) using SPR or MST assays.

-

SAR Studies : Modify the benzyl or carboxylate groups to optimize binding (e.g., ’s anti-inflammatory analogs ).

-

Prodrug Development : Esterify the carboxylic acid to enhance bioavailability, as seen in ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate .

- Data Table :

| Modification Site | Biological Activity | Reference |

|---|---|---|

| Benzyl Substituent | Enhanced lipophilicity | |

| Carboxylic Acid | Metal-binding (e.g., Zn²⁺) |

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Carboxylic acids often form hydrogen-bonded dimers, complicating crystal growth. Solutions include:

- Co-Crystallization : Use bases (e.g., tris(hydroxymethyl)aminomethane) to form salts, as shown in ’s 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid co-crystal .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (water/ethanol).

- Slow Evaporation : Promote ordered lattice formation at controlled humidity.

Contradictions in Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.